5,6-Dimethyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine
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Overview
Description
5,6-Dimethyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core with dimethyl and methylphenoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production of thienopyrimidines, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thieno[3,4-b]pyridines: Another class of related compounds with distinct chemical properties and applications.
Uniqueness
5,6-Dimethyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylphenoxy group, in particular, contributes to its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C15H14N2OS |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
5,6-dimethyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14N2OS/c1-9-4-6-12(7-5-9)18-14-13-10(2)11(3)19-15(13)17-8-16-14/h4-8H,1-3H3 |
InChI Key |
KSOPQBPIEPQLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C(=C(SC3=NC=N2)C)C |
Origin of Product |
United States |
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